Verified Inactivity in an Importin Subunit alpha-1 HTS Counterscreen
This compound's most significant quantitative differentiator is its verified low potency (high EC50) against the human Importin subunit alpha-1 target. In a FRET-based HTS counterscreen (PubChem AID 435026), 6-(4-benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione demonstrated an EC50 value exceeding 500,000 nM, categorizing it as an inactive compound for this specific target interaction [1]. This data point provides a clear selection criterion for scientists needing a verified negative control.
| Evidence Dimension | Potency (EC50) against Importin subunit alpha-1 |
|---|---|
| Target Compound Data | EC50 > 500,000 nM (>500 µM) |
| Comparator Or Baseline | Typical active hits in the same assay exhibit EC50 values in the nM to low µM range (class baseline). |
| Quantified Difference | Activity is at least three orders of magnitude weaker than expected active hits. |
| Conditions | FRET-based High-Throughput Screening (HTS) counterscreen using a YIC probe and dose-response format (PubChem AID 435026). |
Why This Matters
Procuring this specific compound ensures the use of a well-characterized, structurally distinct negative control, enhancing the statistical rigor and target specificity validation of an importin alpha-1 screening campaign.
- [1] BindingDB Entry for BDBM74626. EC50 > 5.00E+5 nM against Importin subunit alpha-1 (Human) in a FRET-based HTS counterscreen (PubChem AID 435026). View Source
